(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
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Overview
Description
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone is an organosulfur compound characterized by the presence of a bromophenyl group, an imino group, and a propan-2-yl group attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of 4-bromobenzaldehyde with propan-2-ylamine in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfur dichloride and a base such as triethylamine. The reaction is typically conducted at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)methyl(propan-2-yl)amine: Shares the bromophenyl and propan-2-yl groups but lacks the imino and lambda6-sulfanone functionalities.
4-bromophenyl 4-bromobenzoate: Contains the bromophenyl group but differs in the ester linkage and overall structure.
(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl: Contains the bromophenyl group and a sulfur linkage but differs in the triazole ring structure.
Uniqueness
(4-bromophenyl)(imino)(propan-2-yl)-lambda6-sulfanone is unique due to its combination of a bromophenyl group, an imino group, and a lambda6-sulfanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1629038-01-2 |
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Molecular Formula |
C9H12BrNOS |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(4-bromophenyl)-imino-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C9H12BrNOS/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
InChI Key |
SKICSVQPNDZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=N)(=O)C1=CC=C(C=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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